LY-294,002 hydrochloride was initially developed by Eli Lilly and Company and has been extensively studied for its role in inhibiting the phosphoinositide 3-kinase pathway, which is crucial in regulating cell growth, proliferation, and survival. This compound is primarily utilized in laboratory research settings to explore its biological effects and potential therapeutic applications.
The synthesis of LY-294,002 hydrochloride involves several steps, typically starting from 8-bromo-2-morpholin-4-yl-chromen-4-one. The process can be summarized as follows:
This method has been reported to achieve yields around 49% based on theoretical calculations, demonstrating a relatively efficient synthesis pathway for this compound .
The molecular structure of LY-294,002 hydrochloride features a benzopyran core with a morpholine ring substituent. Key structural characteristics include:
The compound's structure can be represented by its SMILES notation: Cl.O=C1C=C(OC2=C1C=CC=C2C1=CC=CC=C1)N1CCOCC1
, which highlights the arrangement of atoms within the molecule .
LY-294,002 hydrochloride participates in various chemical reactions primarily due to its ability to inhibit phosphoinositide 3-kinase activity. Notable reactions include:
The primary mechanism of action for LY-294,002 hydrochloride involves the inhibition of the phosphoinositide 3-kinase pathway, which plays a critical role in cellular processes such as:
Research indicates that it may also affect glucose metabolism by downregulating glucose transporter expression (GLUT1), further linking it to metabolic regulation in tumor cells .
Key physical and chemical properties of LY-294,002 hydrochloride include:
Property | Value |
---|---|
Appearance | Pale yellow solid |
Purity | ≥99% (by HPLC) |
Solubility | Soluble in DMSO (25 mg/mL max) |
Storage | Room temperature |
Melting Point | Not specified |
These properties make LY-294,002 suitable for laboratory applications where precise concentrations are required .
LY-294,002 hydrochloride has significant applications in scientific research:
LY-294002 hydrochloride exhibits distinct inhibitory potency against Class I PI3K isoforms, as quantified by half-maximal inhibitory concentration (IC₅₀) values. Biochemical assays reveal the following hierarchy of sensitivity:
This differential inhibition profile positions LY-294002 as a pan-PI3K inhibitor with variable activity across isoforms. The 21-fold lower potency against PI3Kγ suggests structural divergence in its ATP-binding pocket compared to other isoforms. These variations may influence cellular responses in tissues with distinct PI3K isoform expression patterns, such as immune cells (enriched in PI3Kγ/δ) versus metabolic tissues (enriched in PI3Kα/β) [3] [6].
Table 1: Isoform-Selectivity Profile of LY-294002 Hydrochloride
PI3K Isoform | IC₅₀ (μM) | Biological Roles |
---|---|---|
PI3Kα | 0.73 | Cell growth, metabolism |
PI3Kβ | 0.31 | Platelet activation, tumorigenesis |
PI3Kδ | 1.06 | Immune cell function |
PI3Kγ | 6.60 | Inflammatory responses |
LY-294002 competitively inhibits PI3K by binding to its ATP catalytic site. The inhibitor's morpholinyl chromenone scaffold forms critical hydrogen bonds with Val882 and Met804 residues in PI3Kγ, mimicking ATP's adenine interactions [7]. The hydrophobic phenyl group adjacent to the chromenone core enhances binding affinity through van der Waals interactions with Trp812 in the PI3Kα isoform [3].
Molecular dynamics simulations indicate that LY-294002’s selectivity variations arise from subtle differences in the ATP-binding cleft:
Beyond PI3K inhibition, LY-294002 demonstrates significant activity against:
Chemical proteomics studies using immobilized LY-294002 analogues revealed direct binding to these kinases. The conserved kinase domain fold enables LY-294002 to bind mTOR and DNA-PK despite low sequence homology with PI3Ks [7]. CK2 inhibition occurs through competitive binding at its ATP site, where LY-294002's benzopyranone moiety interacts with Lys68 and Asp175 residues [6]. Functional consequences include:
LY-294002 additionally inhibits:
Table 2: Off-Target Kinase Inhibition by LY-294002 Hydrochloride
Kinase | Functional Role | Biological Consequences of Inhibition |
---|---|---|
mTOR | Nutrient sensing, protein synthesis | Autophagy induction, cell cycle arrest |
DNA-PK | DNA double-strand break repair | Impaired non-homologous end joining |
CK2 | Cell survival signaling | Reduced β-catenin phosphorylation |
PIM1/3 | Anti-apoptotic signaling | Sensitization to intrinsic apoptosis pathways |
PLK1 | Mitotic progression | G2/M arrest, aberrant chromosome segregation |
PIM kinases share structural similarity in their ATP-binding pockets with PI3Ks, enabling LY-294002 binding at IC₅₀ values <5 μM [1]. PLK1 inhibition occurs through interaction with its catalytic domain, perturbing centrosome maturation and mitotic spindle formation [7]. This broad off-target profile contributes to LY-294002’s observed biological effects:
Chemical proteomic analyses identified 32 distinct kinase targets beyond the PI3K family, underscoring LY-294002’s polypharmacology [7]. This promiscuity complicates mechanistic interpretations but may contribute to its efficacy in cancer models where multiple pathways require simultaneous inhibition.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7